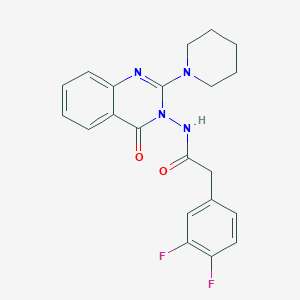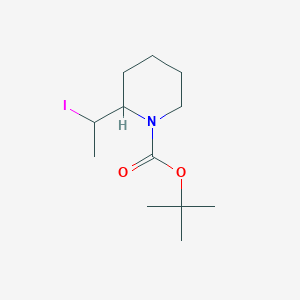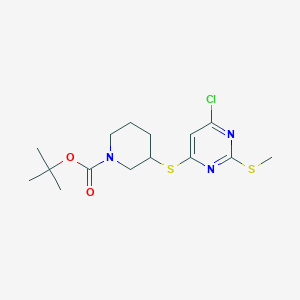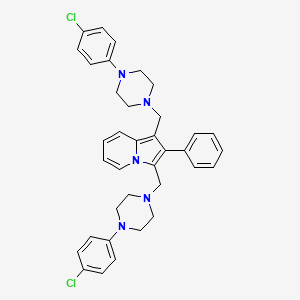
3-Morpholino-5-trifluoromethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholino-5-trifluoromethylbenzoyl chloride is an organic compound with the molecular formula C11H10ClF3NO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a morpholino group at the 3-position and a trifluoromethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5-trifluoromethylbenzoyl chloride typically involves the reaction of 3-amino-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholino-5-trifluoromethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-Morpholino-5-trifluoromethylbenzoic acid.
Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Condensation Reactions: Amine or alcohol reagents in the presence of a catalyst such as pyridine or triethylamine.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Morpholino-5-trifluoromethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Morpholino-5-trifluoromethylbenzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-trifluoromethylbenzoyl chloride: Similar structure but with a fluorine atom instead of a morpholino group.
3-Bromo-5-trifluoromethylbenzoyl chloride: Contains a bromine atom in place of the morpholino group.
Uniqueness
3-Morpholino-5-trifluoromethylbenzoyl chloride is unique due to the presence of both the morpholino and trifluoromethyl groups, which impart distinct chemical properties. The morpholino group enhances solubility and reactivity, while the trifluoromethyl group provides stability and influences the compound’s electronic characteristics.
Propiedades
Número CAS |
250682-09-8 |
|---|---|
Fórmula molecular |
C12H11ClF3NO2 |
Peso molecular |
293.67 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C12H11ClF3NO2/c13-11(18)8-5-9(12(14,15)16)7-10(6-8)17-1-3-19-4-2-17/h5-7H,1-4H2 |
Clave InChI |
WHQMQXJFEIEOGQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)



![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)


![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)


![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)
